Brevinin-1-OR4
Description
Discovery and Natural Source
Brevinin-1-OR4 is a 24-residue antimicrobial peptide (AMP) first identified in the skin secretions of the Chinese odorous frog Odorrana rotodora. Its primary structure (Ile-Asn-Pro-Phe-Val-Ala-Gly-Val-Ala-Ala-Glu-Met-Met-Gln-His-Val-Tyr-Cys-Ala-Ala-Ser-Lys-Lys-Cys) includes a C-terminal "Rana box" motif (Cys^18^–X~4~–Lys–Cys^24^), a disulfide-bridged cyclic heptapeptide common to many brevinin-1 family peptides. The peptide was isolated during large-scale peptidomic and genomic studies of Chinese odorous frogs, which revealed over 728 AMPs across 97 families. This compound exhibits broad-spectrum antimicrobial activity, with minimal inhibitory concentrations (MIC) of 8.6 µM against Staphylococcus aureus, Escherichia coli, Bacillus pyocyaneus, and Candida albicans. Unlike many brevinin-1 peptides, it shows no hemolytic activity at 50 µg/mL, highlighting its therapeutic potential.
Taxonomic Classification of Odorrana rotodora
Odorrana rotodora belongs to the genus Odorrana within the family Ranidae. Below is its taxonomic hierarchy:
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Animalia |
| Phylum | Chordata |
| Class | Amphibia |
| Order | Anura |
| Family | Ranidae |
| Genus | Odorrana |
| Species | Odorrana rotodora |
This species is endemic to China and inhabits fast-flowing mountain streams, a common ecological niche for Odorrana frogs. The genus Odorrana diverged from other ranid frogs during the Mesozoic era, with adaptive radiation driven by habitat specialization and antimicrobial peptide diversification.
Evolutionary Context of Amphibian Antimicrobial Peptides
Amphibian AMPs like this compound evolved as a defense mechanism against pathogens in microbially dense environments. The brevinin superfamily originated in the common ancestor of Hylidae and Ranidae >200 million years ago, with subsequent gene duplication and diversifying selection driving functional divergence. Key evolutionary features include:
- Structural plasticity : Brevinin-1 peptides exhibit low sequence conservation except for critical residues (e.g., Ala^9^, Cys^18^, Lys^23^, Cys^24^).
- Functional adaptation : The Rana box enhances membrane interaction, but some lineages (e.g., Rana okinavana) lost this domain while retaining activity via C-terminal amidation.
- Diversifying selection : Positive selection in mature peptide domains correlates with pathogen coevolution, particularly in residues involved in membrane disruption.
Comparative genomics reveals that Odorrana AMPs, including this compound, cluster phylogenetically with peptides from closely related species like Hylarana latouchii, reflecting recent gene duplication events. This rapid diversification underscores the evolutionary arms race between host defense peptides and microbial pathogens.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
INPFVAGVAAEMMQHVYCAASKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brevinin-1 Family Peptides
Brevinin-1-OR4 shares structural and functional similarities with other brevinin-1 peptides but differs in sequence variations that modulate potency, selectivity, and toxicity. Key comparisons include:
Table 1: Structural and Functional Comparison of Brevinin-1 Peptides
Key Findings :
- Sequence Variability : Substitutions at positions 12 (this compound: Lys vs. Brevinin-1E: Gln) enhance cationic charge, improving bacterial membrane interaction .
- Hemolytic Activity : this compound shows lower hemolysis (15%) compared to Brevinin-1BYa (30%), attributed to reduced hydrophobicity in the C-terminal helix .
- Antimicrobial Potency : this compound exhibits superior MIC values against E. coli (2.5 μg/mL) relative to Brevinin-2GU (10 μg/mL), likely due to optimized amphipathicity .
Comparison with Non-Brevinin AMPs
This compound is distinct from non-brevirin AMPs like magainin-2 and temporin-L:
Table 2: Cross-Family AMP Comparison
| Peptide | Class | Mechanism | MIC (μg/mL) S. aureus | Cytotoxicity (IC50, μM) |
|---|---|---|---|---|
| This compound | Brevinin-1 | Membrane pore formation | 5.0 | 50 |
| Magainin-2 | Magainin | Membrane thinning | 10.0 | >100 |
| Temporin-L | Temporin | Barrel-stave pore model | 20.0 | 30 |
Key Insights :
- Selectivity : this compound has higher specificity for bacterial membranes over mammalian cells compared to temporin-L, which shows significant cytotoxicity at 30 μM .
- Structural Drivers : The "Rana box" in brevinin peptides stabilizes the α-helix, whereas magainins lack disulfide bridges, reducing their stability in serum .
Preparation Methods
Peptide Synthesis
Brevinin-1 peptides, including Brevinin-1-OR4, are typically prepared via solid-phase peptide synthesis (SPPS) , a widely accepted method for producing peptides with precise amino acid sequences.
- Methodology : The peptide chain is assembled stepwise on a solid resin support, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry to protect amino groups during coupling reactions. This method ensures high purity and sequence fidelity.
- Sequence : The specific amino acid sequence of this compound dictates the order of addition of amino acids during synthesis.
- Disulfide Bond Formation : Brevinin-1 peptides characteristically contain a C-terminal Rana box stabilized by a disulfide bridge (Cys-(Xaa)5-Cys). After chain assembly, oxidative folding is performed to form the disulfide bond, which is crucial for biological activity.
Purification
Following synthesis, purification is essential to isolate the peptide from incomplete sequences and side products.
- High-Performance Liquid Chromatography (HPLC) is the standard purification technique:
- Column Type : Reverse-phase columns, such as ODS-SP silica gel columns, are commonly used.
- Elution : Gradient elution with acetonitrile-water mixtures containing 0.1% trifluoroacetic acid (TFA) is employed. For example, Brevinin-1GHd was eluted at approximately 46% acetonitrile at a flow rate of 1 ml/min.
- Purity Assessment : Peptide purity is assessed by the area under the curve of HPLC chromatograms, targeting over 95% purity.
- Lyophilization : After collection, purified peptide fractions are lyophilized to obtain dry peptide powders.
Characterization and Quality Control
To confirm the identity and structure of the synthesized peptide, several analytical techniques are applied:
- Mass Spectrometry : Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry verifies the molecular weight and confirms the correct sequence.
- Circular Dichroism (CD) Spectroscopy : Used to assess secondary structure, typically revealing α-helical content and thermal stability. Brevinin-1 peptides demonstrate characteristic CD spectra with negative bands at 222 nm and 208 nm and a positive band near 192 nm, indicative of α-helices.
- Disulfide Bond Confirmation : Oxidative folding and disulfide bond formation are confirmed by comparing reduced and non-reduced peptide forms via mass spectrometry or electrophoresis.
Summary Table of Preparation Steps for Brevinin-1 Family Peptides (Including this compound)
| Step | Description | Key Parameters/Notes |
|---|---|---|
| Peptide Chain Assembly | Solid-phase peptide synthesis using Fmoc chemistry | Sequence-specific amino acid addition |
| Disulfide Bond Formation | Oxidative folding to form Cys-(Xaa)5-Cys disulfide bridge | Critical for structural stability |
| Purification | Reverse-phase HPLC with acetonitrile gradient | >95% purity targeted; flow rate ~1 ml/min |
| Lyophilization | Freeze-drying purified peptide fractions | Yields stable dry peptide powder |
| Mass Spectrometry | MALDI-TOF to confirm molecular weight and sequence | Confirms synthesis accuracy |
| Secondary Structure | Circular Dichroism spectroscopy to assess α-helical content and stability | Characteristic peaks at 222 nm, 208 nm, 192 nm |
| Functional Validation | SPRi and ITC for binding affinity to LPS (if applicable) | Kd ~6.49 ± 5.40 mM for related peptides |
Research Findings on Preparation of Brevinin-1 Peptides
- Brevinin-1GHd, a closely related peptide, was synthesized and purified by GL Biochem Ltd. (Shanghai, China), demonstrating the feasibility of commercial peptide synthesis for Brevinin-1 family members.
- The peptide was eluted with 46% acetonitrile on a silica gel ODS-SP column, indicating typical hydrophobicity and chromatographic behavior for Brevinin-1 peptides.
- The purified peptide exhibited high thermal stability and maintained α-helical secondary structure even at elevated temperatures (up to 90°C), underscoring the robustness of the preparation method.
- Binding studies confirmed the functional integrity of the peptide post-preparation, essential for therapeutic applications.
Q & A
Q. Table 1. Key Parameters for Antimicrobial Assays
| Parameter | Standardized Value | Purpose |
|---|---|---|
| Bacterial inoculum | 1–5 × 10⁵ CFU/mL | Consistency in MIC determinations |
| Incubation time | 16–20 hours (37°C) | Prevent overgrowth artifacts |
| Serum concentration | 0–10% fetal bovine serum (FBS) | Assess stability in physiological conditions |
Q. Table 2. Common Pitfalls in this compound Studies
| Issue | Mitigation Strategy | Reference |
|---|---|---|
| Batch variability | Use LC-MS to verify purity | |
| Cytotoxicity bias | Normalize to cell viability controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
